Pharmacopeial Identity as Morphine EP Impurity D vs. Unlisted Structural Analogs
Dihydronormorphine is explicitly codified as Morphine EP Impurity D by multiple certified reference standard (CRS) manufacturers, whereas normorphine (N-demethylated but unsaturated at C7–C8) and dihydromorphine (saturated at C7–C8 but N-methylated) are not assigned this specific EP impurity designation [1]. This regulatory naming convention is directly verifiable through vendor Certificate of Analysis (CoA) documentation, with commercial lots typically supplied at >99% purity for use in compendial method validation .
| Evidence Dimension | Regulatory identity assignment (EP Impurity designation) |
|---|---|
| Target Compound Data | Morphine EP Impurity D (Dihydronormorphine, CAS 1421-13-2); supplied with CoA documenting >99% purity |
| Comparator Or Baseline | Normorphine (CAS 466-97-7): Not designated as Morphine EP Impurity D. Dihydromorphine (CAS 509-60-4): Not designated as Morphine EP Impurity D. |
| Quantified Difference | Qualitative (present/absent): Dihydronormorphine is the sole compound among these three that bears the Morphine EP Impurity D designation. |
| Conditions | Regulatory compendial standard assignment verified through vendor CoA and EP monograph cross-reference. |
Why This Matters
For laboratories performing EP-compliant morphine impurity testing, only dihydronormorphine satisfies the identity requirement for Impurity D; substituting a structural analog would constitute a method deviation and risk regulatory citation.
- [1] SynZeal. Nordihydromorphine (1421-13-2). Used for ANDA filing and method validation; traceability to USP/EP available. View Source
